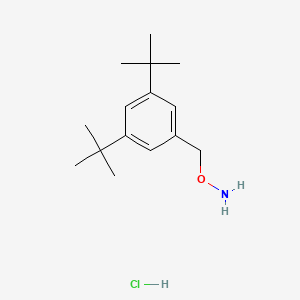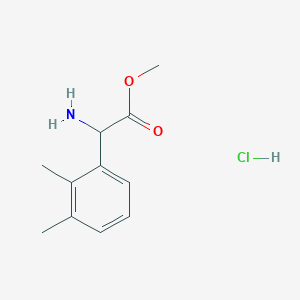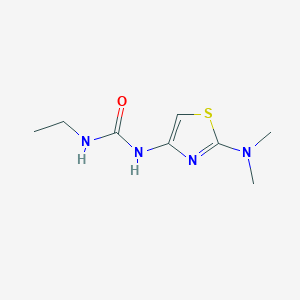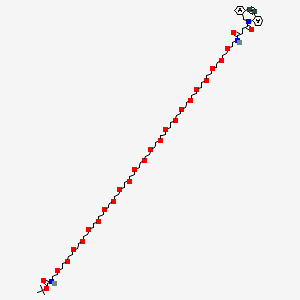
DBCO-PEG23-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG23-NH-Boc is a long-chain click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) functional group attached to the end of a polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc)-protected amino group at the other end. The DBCO group is known for its ability to react with azides through copper-free click chemistry, forming stable triazole linkages. The Boc protecting group can be deprotected under acidic conditions to free the amine. The hydrophilic PEG linker increases the water solubility of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG23-NH-Boc involves several steps:
PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG chain is functionalized with a DBCO group at one end and a Boc-protected amino group at the other end. This involves the reaction of PEG with DBCO and Boc-protected amine under specific conditions.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity (≥98%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.
Functionalization: Large-scale functionalization of PEG with DBCO and Boc-protected amine.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG23-NH-Boc undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azides through copper-free click chemistry, forming stable triazole linkages
Deprotection: The Boc protecting group can be removed under acidic conditions to free the amine
Common Reagents and Conditions
Azides: React with the DBCO group under mild conditions to form triazole linkages.
Acids: Used to deprotect the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Triazole Linkages: Formed from the reaction of DBCO with azides.
Free Amine: Formed from the deprotection of the Boc group.
Aplicaciones Científicas De Investigación
DBCO-PEG23-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions to form stable triazole linkages
Biology: Used for bioconjugation and labeling of biomolecules such as proteins and antibodies.
Medicine: Used in drug delivery systems to modify drug carriers or nanoparticles.
Industry: Used in the development of new materials and surface modifications.
Mecanismo De Acción
The mechanism of action of DBCO-PEG23-NH-Boc involves:
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.
DBCO-PEG12-NH-Boc: Similar structure but with a medium-length PEG chain.
DBCO-PEG24-NH-Boc: Similar structure but with a slightly longer PEG chain.
Uniqueness
DBCO-PEG23-NH-Boc is unique due to its long PEG chain, which provides increased water solubility and biocompatibility compared to shorter PEG chains. The combination of DBCO and Boc groups allows for versatile applications in click chemistry and bioconjugation .
Propiedades
Fórmula molecular |
C72H121N3O27 |
|---|---|
Peso molecular |
1460.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C72H121N3O27/c1-72(2,3)102-71(78)74-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-57-59-100-61-63-101-62-60-99-58-56-97-54-52-95-50-48-93-46-44-91-42-40-89-38-36-87-34-32-85-30-28-83-26-24-81-22-20-79-18-16-73-69(76)14-15-70(77)75-64-67-10-5-4-8-65(67)12-13-66-9-6-7-11-68(66)75/h4-11H,14-64H2,1-3H3,(H,73,76)(H,74,78) |
Clave InChI |
OZBQVWBGBAGGFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
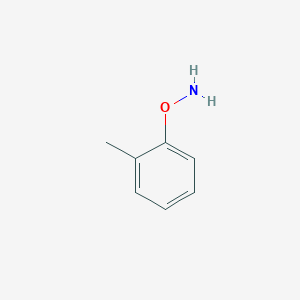
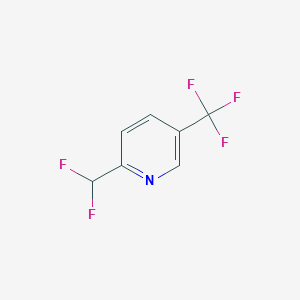
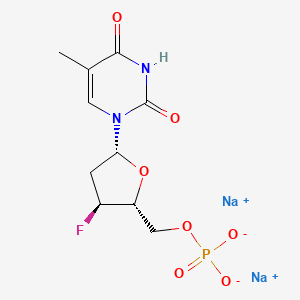
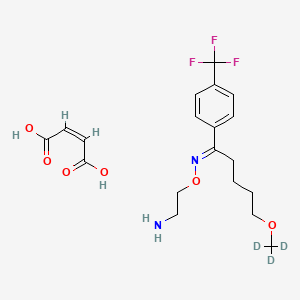

![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
